molecular formula C14H21Br2ClN2OS B14674235 Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride CAS No. 41287-90-5

Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride

Cat. No.: B14674235
CAS No.: 41287-90-5
M. Wt: 460.7 g/mol
InChI Key: AZLQWGYNKLHVJM-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolidine ring, a pyridine ring substituted with bromine atoms, and a hexyl chain linking these two rings. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized through the reaction of cysteine or its derivatives with aldehydes or ketones under acidic conditions.

    Bromination of Pyridine: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Linking the Hexyl Chain: The hexyl chain is introduced through a nucleophilic substitution reaction, where the brominated pyridine reacts with a hexyl halide in the presence of a base like potassium carbonate.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The bromine atoms on the pyridine ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Iron, aluminum chloride.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Pyridine Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings substituted with different functional groups.

    Brominated Compounds: Compounds containing bromine atoms in their structure.

Uniqueness

Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride is unique due to its specific combination of a thiazolidine ring, a brominated pyridine ring, and a hexyl linker. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

41287-90-5

Molecular Formula

C14H21Br2ClN2OS

Molecular Weight

460.7 g/mol

IUPAC Name

3-[6-(3,5-dibromopyridin-2-yl)oxyhexyl]-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C14H20Br2N2OS.ClH/c15-12-9-13(16)14(17-10-12)19-7-4-2-1-3-5-18-6-8-20-11-18;/h9-10H,1-8,11H2;1H

InChI Key

AZLQWGYNKLHVJM-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CCCCCCOC2=C(C=C(C=N2)Br)Br.Cl

Origin of Product

United States

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